molecular formula C8H12N2 B13137070 (4-Ethylpyridin-3-yl)methanamine

(4-Ethylpyridin-3-yl)methanamine

Cat. No.: B13137070
M. Wt: 136.19 g/mol
InChI Key: ZLHYFBOVQAVYMM-UHFFFAOYSA-N
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Description

(4-Ethylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2. This compound features a pyridine ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpyridin-3-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-ethylpyridine with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group . Another approach involves the Gabriel synthesis, where phthalimide is treated with a base, followed by alkylation and subsequent hydrolysis to yield the desired amine .

Industrial Production Methods: Industrial production of this compound often employs large-scale alkylation processes using pyridine derivatives and appropriate alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(4-Ethylpyridin-3-yl)methanamine finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various catalytic and biochemical processes, influencing the activity of enzymes and other biomolecules .

Comparison with Similar Compounds

Uniqueness: (4-Ethylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(4-ethylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H12N2/c1-2-7-3-4-10-6-8(7)5-9/h3-4,6H,2,5,9H2,1H3

InChI Key

ZLHYFBOVQAVYMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)CN

Origin of Product

United States

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